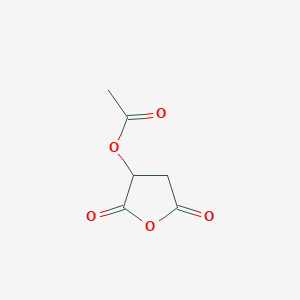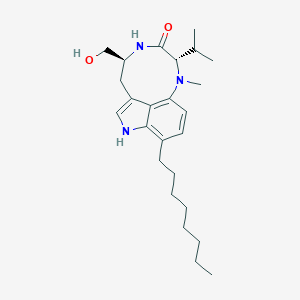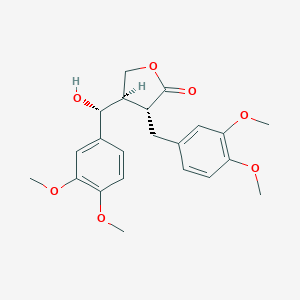
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Übersicht
Beschreibung
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, also known as [6- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]-2- (4-hydroxyphenyl)benzo [b]thien-3-yl] [4- [2- (1-piperidinyl)ethoxy]phenyl]methanone, is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride . It is used to synthesize Raloxifene 6-glucuronide .
Synthesis Analysis
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction yields a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .Molecular Structure Analysis
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene contains a total of 86 bonds, including 45 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds . It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, 1 aromatic hydroxyl, and 1 ether .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene include the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction yields a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .Physical And Chemical Properties Analysis
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene has a molecular weight of 587.84 and a molecular formula of C34H41NO4SSi . It contains a total of 86 bonds, including 45 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Biochemistry
Proteomics Research: This compound is utilized in proteomics research as a specialty product. Its molecular structure allows for the study of protein interactions and functions, particularly in the context of post-translational modifications .
Pharmacology
Drug Development: As an intermediate in drug synthesis, 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene plays a role in the development of new pharmacological agents. It’s used in the synthesis of analogs and derivatives for drug screening and pharmacokinetic studies .
Organic Synthesis
Protecting Group: In organic synthesis, this compound is used as a protecting group for Raloxifene, aiding in the synthesis of complex organic molecules by preventing unwanted reactions at the hydroxy group during chemical transformations .
Medicinal Chemistry
Analytical Reference Standard: It serves as a reference standard in medicinal chemistry for quality control and analytical studies during the commercial production of active pharmaceutical ingredients (APIs) .
Analytical Chemistry
Metabolic Research: The labeled analogue of this compound, 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-[d4], is used in metabolic research to study the metabolism of drugs and to develop clinical diagnostic methods .
Chemical Engineering
Process Optimization: In chemical engineering, this compound is involved in process optimization for the synthesis of pharmaceuticals, ensuring the efficiency and safety of chemical processes .
Environmental Science
Environmental Impact Studies: Researchers use this compound to understand the environmental impact of pharmaceutical residues, studying their stability, degradation, and potential effects on ecosystems .
Material Science
Material Synthesis: This compound is also used in material science for the synthesis of new materials with potential applications in drug delivery systems and bioactive surface coatings .
Wirkmechanismus
Target of Action
It is a derivative of raloxifene , which is known to selectively bind to estrogen receptors, particularly those in the breast and uterus .
Mode of Action
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, being a derivative of Raloxifene, likely interacts with its targets in a similar manner. Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors, blocking the effects of estrogen in some tissues, such as the breast and uterus, while mimicking its effects in other tissues .
Biochemical Pathways
As a derivative of raloxifene, it may influence the estrogen receptor pathway, modulating the transcription of estrogen-responsive genes .
Result of Action
Given its relation to raloxifene, it may have similar effects, such as inhibiting the growth of estrogen-sensitive breast cancer cells .
Eigenschaften
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443288 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
CAS RN |
174264-47-2 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





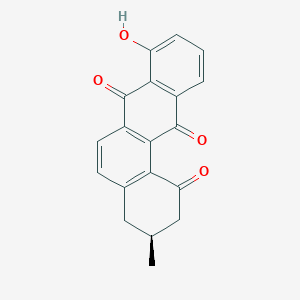


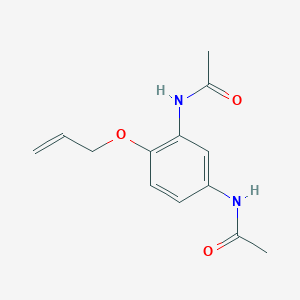
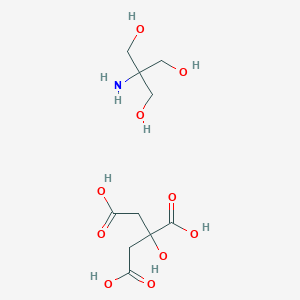

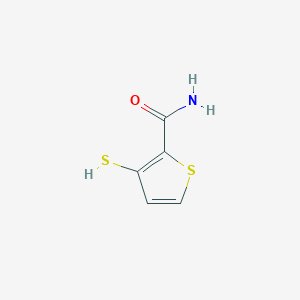
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
